CTX-0124143
Overview
Description
CTX-0124143 is a unique aryl acylsulfonohydrazide compound that has gained attention for its potent inhibitory effects on the lysine acetyltransferase KAT6A. This compound has shown promise in inducing cellular senescence and arresting tumor growth, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CTX-0124143 involves the preparation of a sulfonyl hydrazine skeleton. The compound is typically synthesized through a series of reactions that include the formation of an acylsulfonohydrazide intermediate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the acylsulfonohydrazide intermediate and subsequent purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
CTX-0124143 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl hydrazine moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted acylsulfonohydrazides .
Scientific Research Applications
CTX-0124143 has a wide range of scientific research applications, including:
Mechanism of Action
CTX-0124143 exerts its effects by inhibiting the activity of lysine acetyltransferase KAT6A. This inhibition occurs through competitive binding to the acetyl coenzyme A (Ac-CoA) binding site on KAT6A. By blocking this site, this compound prevents the acetylation of histones, leading to changes in gene expression and the induction of cellular senescence .
Comparison with Similar Compounds
Similar Compounds
CTX-0124143 is part of a class of compounds known as acylsulfonohydrazides. Similar compounds include:
WM-8014: A highly potent KAT6A inhibitor with an IC50 value of 8 nM.
WM-1119: Another potent KAT6A inhibitor with increased bioavailability and efficacy in vivo.
Uniqueness
What sets this compound apart from similar compounds is its unique structure and its ability to induce cellular senescence without causing DNA damage. This makes it a valuable tool for studying the role of KAT6A in cancer and other diseases .
Properties
IUPAC Name |
2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWGSMHPCWLOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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